N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene-2-carboxylic acid with 3-(cyclopropylcarbamoyl)aniline under specific conditions. The reaction typically requires a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of the amine .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in medicinal chemistry.
Thieno[3,4-b]pyridine: Exhibits significant biological activities and is used in the synthesis of pharmaceuticals.
Benzoxazole derivatives: These compounds have various biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(16-11-6-7-11)10-3-1-4-12(9-10)17-15(19)13-5-2-8-20-13/h1-5,8-9,11H,6-7H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNURONKGVGFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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